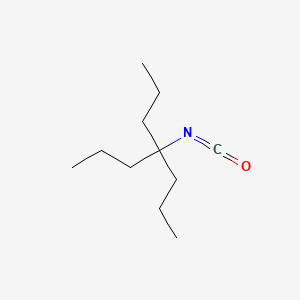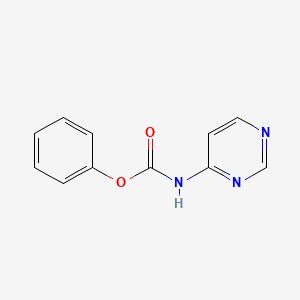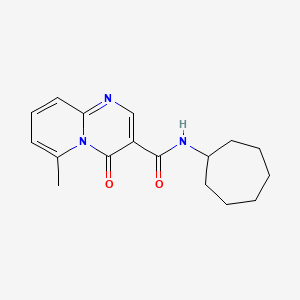![molecular formula C6H5ClN4O B8744600 3-Chloro-6-methoxy-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B8744600.png)
3-Chloro-6-methoxy-[1,2,4]triazolo[4,3-b]pyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-6-methoxy-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound that contains a triazole ring fused to a pyridazine ringThe molecular formula of this compound is C6H5ClN4O, and it has a molecular weight of 184.58 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6-methoxy-[1,2,4]triazolo[4,3-b]pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-chloro-6-hydrazinopyridazine with methoxy-substituted reagents under controlled conditions . The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane, at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-6-methoxy-[1,2,4]triazolo[4,3-b]pyridazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form hydrides.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
Substitution Products: Various substituted derivatives, depending on the nucleophile used.
Oxidation Products: Oxides and hydroxylated derivatives.
Reduction Products: Hydrides and reduced heterocycles.
Aplicaciones Científicas De Investigación
3-Chloro-6-methoxy-[1,2,4]triazolo[4,3-b]pyridazine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound is used as a building block for the synthesis of high-energy materials and explosives.
Biological Research: It is studied for its interactions with biological macromolecules and potential as a biochemical probe.
Industrial Applications: The compound is used in the development of agrochemicals and other industrially relevant chemicals.
Mecanismo De Acción
The mechanism of action of 3-Chloro-6-methoxy-[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function . The exact pathways involved depend on the specific application and target. For example, in antimicrobial applications, the compound may inhibit bacterial enzymes essential for cell wall synthesis .
Comparación Con Compuestos Similares
Similar Compounds
- 6-Chloro-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine
- 3-Trifluoromethyl-5,6-dihydro-[1,2,4]triazolo[4,3-α]pyrazine
- 6,7-Diamino-3,8-dinitro-[1,2,4]triazolo[4,3-b]pyridazine
Uniqueness
3-Chloro-6-methoxy-[1,2,4]triazolo[4,3-b]pyridazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and methoxy groups allows for diverse chemical modifications and interactions, making it a versatile compound in various research fields .
Propiedades
Fórmula molecular |
C6H5ClN4O |
|---|---|
Peso molecular |
184.58 g/mol |
Nombre IUPAC |
3-chloro-6-methoxy-[1,2,4]triazolo[4,3-b]pyridazine |
InChI |
InChI=1S/C6H5ClN4O/c1-12-5-3-2-4-8-9-6(7)11(4)10-5/h2-3H,1H3 |
Clave InChI |
XDMLDRFQHUXYMJ-UHFFFAOYSA-N |
SMILES canónico |
COC1=NN2C(=NN=C2Cl)C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-fluoro-3-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B8744535.png)
![7-Mesityl-2,5,6-trimethyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B8744538.png)


![1-[(2,2-Dimethoxyethyl)sulfanyl]-2-methylbenzene](/img/structure/B8744554.png)

![(2S)-3-[2-(3,4-dimethoxyphenyl)ethylamino]propane-1,2-diol](/img/structure/B8744578.png)
![2-(BUT-3-YN-1-YL)IMIDAZO[1,2-A]PYRIDINE](/img/structure/B8744586.png)
![4-{[4-(2-Methoxyphenyl)piperazin-1-yl]methyl}phenol](/img/structure/B8744594.png)




